molecular formula C9H10N2O3 B13182459 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13182459
M. Wt: 194.19 g/mol
InChI Key: FGBJXLFEFYVDJP-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with oxolane-containing reagents. The reaction conditions often include the use of catalysts such as palladium complexes and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both an oxolane ring and a pyrimidine ring, which imparts specific chemical and biological properties.

Biological Activity

2-(Oxolan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with an oxolane (tetrahydrofuran) moiety and a carboxylic acid group. This unique structure may contribute to its biological activity.

PropertyValue
Molecular Formula C9H9N2O3
Molecular Weight 181.18 g/mol
IUPAC Name This compound
Solubility Soluble in water and organic solvents

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells. For instance, a study found that at a concentration of 100 µM, the compound reduced the viability of A549 cells by approximately 66%, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. It is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting enzymes critical for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary screening indicated effectiveness against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several derivatives of pyrimidine compounds, including this compound. The study utilized an MTT assay to assess cytotoxicity in human cancer cell lines. The results indicated that this compound exhibited superior activity compared to other derivatives tested, confirming its potential as a lead compound for further development in cancer therapy .

Antimicrobial Screening

In another investigation focused on antimicrobial properties, this compound was tested against resistant bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, indicating effective antibacterial action. This suggests that the compound could be further explored for use in treating infections caused by resistant bacteria .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(oxolan-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1,3,6H,2,4-5H2,(H,12,13)

InChI Key

FGBJXLFEFYVDJP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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